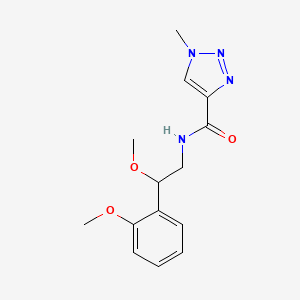

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-18-9-11(16-17-18)14(19)15-8-13(21-3)10-6-4-5-7-12(10)20-2/h4-7,9,13H,8H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDIYDMENZYTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated potential as an antibacterial and antifungal agent. Its mechanism involves the inhibition of specific enzymes that are crucial for microbial survival. The triazole ring in the structure is particularly known for its ability to interfere with the biosynthesis of ergosterol, a key component of fungal cell membranes.

Case Study: Antifungal Properties

In a study focusing on the antifungal activity of triazole derivatives, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibited significant inhibition against Candida albicans and Aspergillus niger. The results indicated that modifications in the side chains could enhance potency and selectivity against resistant strains.

Cancer Research

Potential as an Anticancer Agent

Research has indicated that compounds containing triazole moieties may possess anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been explored.

Case Study: In Vitro Studies

In vitro studies showed that this compound could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies revealed that it activates apoptotic pathways through the modulation of Bcl-2 family proteins.

Neurological Disorders

Interaction with Neurotransmitter Systems

The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are essential in mediating neurotransmitter effects. This positions it as a candidate for treating neurological disorders.

Case Study: GPCR Modulation

A study investigating the effects of similar triazole compounds on GPCRs found that they could modulate serotonin receptors, leading to anxiolytic effects in animal models. There is potential for this compound to exhibit similar properties.

Synthetic Applications

Role as a Building Block in Organic Synthesis

this compound can serve as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

Table: Comparison of Synthetic Applications

| Compound | Application | Unique Features |

|---|---|---|

| Triazole Derivatives | Antimicrobial agents | Broad-spectrum activity |

| Triazole-based Anticancer Agents | Cancer treatment | Induction of apoptosis |

| GPCR Modulators | Neurological therapies | Targeted receptor interaction |

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Substituent Position : The position of methoxy/ethoxy groups significantly impacts biological activity. For example, the 2-methoxy substitution in the target compound () vs. 4-ethoxy in may influence receptor binding due to steric and electronic effects.

- Bulkiness : The cyclopropylmethyl group in introduces steric hindrance, which could reduce off-target interactions but may also lower solubility.

Physicochemical Properties

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O₃. It features a triazole ring connected to a methoxy-substituted phenyl group and an ethyl chain. The structural characteristics enhance its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The triazole moiety is known to mimic natural substrates, allowing it to inhibit enzymes involved in critical biochemical pathways. Specifically, it has been shown to act as a non-competitive inhibitor of certain enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases .

Antimicrobial Activity

Research indicates that compounds with a triazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.0063 μmol/mL .

Anticancer Activity

In vitro studies have shown that 1,2,3-triazole derivatives can exert cytotoxic effects on cancer cell lines. For example, compounds containing the triazole moiety have been tested against H460 lung cancer cells with promising results indicating potential as antitumor agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and BuChE. Studies have reported IC50 values ranging from 0.13 µM to 0.23 µM for various triazole derivatives against these enzymes, indicating strong inhibitory potential . Molecular docking studies suggest that the binding interactions involve key residues in the active sites of these enzymes.

Study 1: Triazole Derivatives Against Bacterial Infections

A study published in 2023 evaluated a series of 1,2,3-triazole hybrids for their antibacterial properties. The results indicated that certain derivatives exhibited enhanced activity against resistant strains of bacteria compared to standard antibiotics .

| Compound | MIC (µmol/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0063 | E. coli |

| Compound B | 0.012 | S. aureus |

Study 2: Anticancer Efficacy

Another research focused on the anticancer potential of triazole hybrids against various cancer cell lines. The findings revealed that specific modifications in the triazole structure significantly improved cytotoxicity against breast and lung cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | H460 (lung) | 5.0 |

| Compound Y | MCF7 (breast) | 7.5 |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including cycloaddition, condensation, and functional group modifications. For example:

- Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted product.

- Step 2: Condensation of the triazole with a methoxy-substituted ethylamine precursor. Ethanol or dichloromethane is commonly used as a solvent, with yields optimized by controlling reaction time (12–24 hours) and temperature (60–80°C).

- Purification: Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

- Monitoring: Thin-layer chromatography (TLC) and H NMR tracking of intermediates are critical for identifying side products and optimizing yields.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy: H and C NMR to verify methoxy group integration (δ 3.2–3.8 ppm for OCH) and triazole proton signals (δ 7.5–8.5 ppm).

- Infrared (IR) Spectroscopy: Confirm carboxamide C=O stretching (~1650–1700 cm) and triazole ring vibrations (~1450 cm).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHNO) with <2 ppm mass error.

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal diffraction studies resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?

Methodological Answer: Low water solubility (common in methoxy-substituted carboxamides) can be mitigated via:

- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dispersion without cytotoxicity.

- Pro-drug Derivatization: Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity.

- Nanoparticle Formulation: Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Validation: Monitor solubility via dynamic light scattering (DLS) and confirm bioactivity retention in cell-based assays.

Q. How should researchers resolve contradictory data in enzyme inhibition studies involving this compound?

Methodological Answer: Contradictions in IC values or selectivity profiles may arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition).

- Off-target Effects: Perform counter-screens against related enzymes (e.g., cytochrome P450 isoforms) and use CRISPR-edited cell lines to validate target specificity.

- Structural Analog Comparison: Test derivatives with modified methoxy or triazole groups to identify structure-activity relationships (SAR) .

Q. What computational strategies are recommended for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize poses with hydrogen bonds to methoxy groups and triazole nitrogen atoms.

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to predict reactive sites for derivatization.

- ADMET Prediction: Tools like SwissADME estimate logP (target ≤3), blood-brain barrier permeability, and CYP450 interactions .

Safety and Handling

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.

- First Aid: In case of exposure, rinse skin with water for 15 minutes and seek medical consultation. No specific antidote is reported; symptomatic treatment is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.